![molecular formula C16H16O3 B2517920 Methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate CAS No. 501031-62-5](/img/structure/B2517920.png)
Methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate
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Overview
Description
“Methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate” is a methyl ester resulting from the formal condensation of the carboxy group of phloretic acid with methanol . It is a nitrification inhibitor and a plant growth regulator . It can be used to prepare potent and orally available G protein-coupled receptor 40 agonists as potential antidiabetic agents .
Synthesis Analysis
The synthesis of “Methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate” involves the modulation of plant growth and secondary metabolite accumulation by inducing metabolic changes in Perilla frutescens . The full-length transcript sequencing combined with the comparative transcriptomic analysis revealed that the differential expression of genes involved in carbon/nitrogen metabolism and secondary metabolism contributed to the MHPP-mediated plant growth .
Chemical Reactions Analysis
“Methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate” modulates plant growth and secondary metabolite accumulation by inducing metabolic changes in Perilla frutescens . It modulates the growth and metabolism of leaves and roots in distinct pathways . The genes involved in the phenylpropanoid metabolism pathway showed opposite expression patterns between the roots and leaves, thereby resulting in the differential accumulation of secondary metabolites in the roots and leaves .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate” include a melting point/range of 39 - 41 °C and an initial boiling point and boiling range of 108 °C at 15 hPa .
Scientific Research Applications
- Elevated peroxidase activity in MHPP-treated roots modulates ROS equilibrium and components of lignin and phenolic compounds .
Plant Growth Modulation and Secondary Metabolite Accumulation
Synthetic Intermediate for Drug Development
Biological Nitrification Inhibition
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate is a root exudate that functions as a nitrification inhibitor . Its primary target is the Macrophage migration inhibitory factor . This factor plays a crucial role in immune responses and inflammation, and it is involved in cell cycle regulation and apoptosis .
Mode of Action
The compound interacts with its targets by inhibiting the function of the Macrophage migration inhibitory factor . This interaction results in changes in the immune response and inflammation processes .
Biochemical Pathways
Methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate affects the auxin biosynthesis pathway . It induces an increase in auxin levels by up-regulating auxin biosynthesis, altering the expression of auxin carriers, and promoting the degradation of the auxin/indole-3-acetic acid family of transcriptional repressors . This results in changes in plant growth and development .
Pharmacokinetics
It is known that the compound is a small molecule .
Result of Action
The action of Methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate results in the modulation of the root system architecture (RSA) by inhibiting primary root elongation and promoting lateral root formation . It also significantly induces the accumulation of glucosinolates in roots , suggesting the diverse functions of this compound in modulating plant growth, development, and stress tolerance .
Action Environment
The action of Methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate can be influenced by environmental factors. For instance, the compound’s inhibitory effect on nitrification was found to be highest at 1000 mg kg -1, moderate at 500 mg kg -1, and the smallest at 100 mg kg -1 . This suggests that the compound’s action, efficacy, and stability can be influenced by its concentration in the environment .
properties
IUPAC Name |
methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-19-16(18)15(13-5-3-2-4-6-13)11-12-7-9-14(17)10-8-12/h2-10,15,17H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLJYRFYTBGGEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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